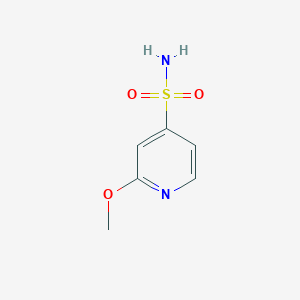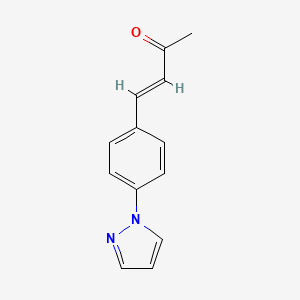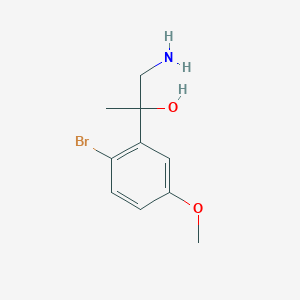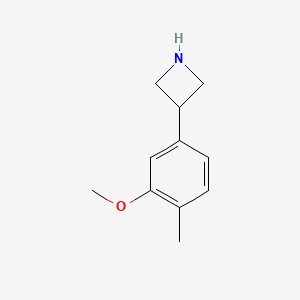
3-(3-Methoxy-4-methylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-4-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Métodos De Preparación
The synthesis of 3-(3-Methoxy-4-methylphenyl)azetidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of 3 equiv of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) has been reported to provide good yields of azetidine derivatives . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
3-(3-Methoxy-4-methylphenyl)azetidine undergoes various types of chemical reactions due to the presence of the azetidine ring and the substituents on the phenyl ring. Some common reactions include:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Aplicaciones Científicas De Investigación
3-(3-Methoxy-4-methylphenyl)azetidine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.
Biology: Azetidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some azetidine-containing compounds are explored for their therapeutic potential, such as antihypertensive and anticoagulant agents.
Industry: Azetidines are used in the development of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it reactive towards various biological targets, potentially leading to the inhibition of enzymes or interaction with receptors. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
3-(3-Methoxy-4-methylphenyl)azetidine can be compared with other azetidine derivatives and similar compounds:
Azetidine-2-carboxylic acid: A conformationally constrained analogue of β-proline, used in the preparation of peptides.
3-(4-Oxymethylphenyl)azetidine-3-carboxylic acid: Another azetidine derivative with potential biological activities.
β-Lactams: These are structurally related to azetidines and are widely known for their use as antibiotics (e.g., penicillins and cephalosporins) .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-methylphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-9(5-11(8)13-2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
Clave InChI |
SUYQGTIFKBSLNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CNC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


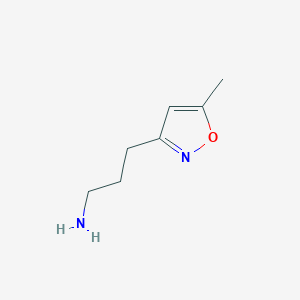


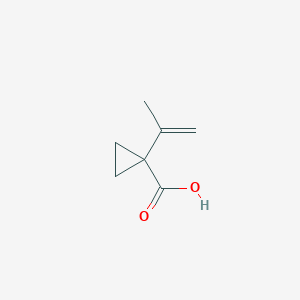

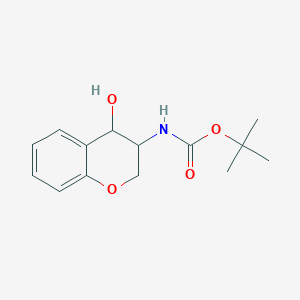
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)

![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
